1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
Description
1-(3-Chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a pyrazine-dione derivative featuring a bicyclic pyrazine core fused with a dione moiety. The compound is substituted with a 3-chlorophenyl group at the 1-position and a 3-fluorobenzyl group at the 4-position. This structural configuration introduces halogenated aromatic substituents, which are known to enhance lipophilicity, metabolic stability, and receptor-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-4-2-6-15(10-13)21-8-7-20(16(22)17(21)23)11-12-3-1-5-14(19)9-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJTWXFVGPGZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyrazine derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. The compound's molecular formula is with a molecular weight of approximately 358.75 g/mol. The presence of both chlorophenyl and fluorobenzyl groups is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cell lines by activating pro-apoptotic pathways. In vitro studies have shown that it can inhibit various kinases involved in cancer progression, notably c-Met kinases, which are critical for tumor growth and metastasis.
- Structure-Activity Relationship : Modifications at the 2 and 6 positions of the pyrazine ring significantly influence biological activity. Electron-withdrawing groups like fluorine enhance potency against various biological targets .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Antifungal and Antitubercular Activities : Studies on pyrazole derivatives reveal promising antifungal and antitubercular activities against strains of Mycobacterium tuberculosis. The chlorophenyl group enhances efficacy against pathogenic fungi .
- Mechanisms : Potential mechanisms include inhibition of nucleic acid synthesis and disruption of cell membrane integrity, contributing to its antimicrobial effects.
Case Study 1: Anticancer Activity
In a study published in Medicinal Chemistry, derivatives of pyrazines were tested for anticancer properties. The study found that modifications to the pyrazine core significantly impacted the ability to induce apoptosis in various cancer cell lines. The specific IC50 values varied depending on the substituents attached to the pyrazine ring .
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties of similar compounds reported that this compound exhibited strong antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated effective bactericidal and fungicidal properties .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Pyrazine-dione vs. Quinoxaline-dione Derivatives
- Quinoxaline-2,3(1H,4H)-dione (): Core Structure: Features a fused benzene-pyrazine-dione system. Substituents: Derivatives include methyl, substituted acryloyl, or benzyl groups. Activity: Exhibits antitubercular activity (MIC: 8.0–8.9 µg/mL) against Mycobacterium tuberculosis .
Pyrido[2,3-b]pyrazine-diones ():
- Core Structure : Pyridine fused with pyrazine-dione.
- Substituents : Methyl, ethyl, or complex groups (e.g., acryloyl-azetidine).
- Activity: Derivatives show nanomolar IC50 values in kinase inhibition assays .
Substituent Effects
Halogenated Aromatic Groups
Non-Halogenated Substituents
- Methyl and Ethyl Groups (): Simpler alkyl groups improve metabolic stability but lack the electronic effects of halogens. Example: 7,8-Dimethylpyrazino[2,3-g]quinazolin-2,4-dione (natural product) shows distinct pharmacokinetic profiles due to reduced polarity .
Biological Activity
1-(3-Chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H12ClFN2O3
- Molecular Weight : 358.75 g/mol
- IUPAC Name : 1-(3-chlorophenyl)-4-(3-fluorobenzyl)pyrazine-2,3-dione
Biological Activity Overview
This compound has shown promising biological activities, particularly as an inhibitor of Class I PI3-kinase enzymes. The following sections detail its specific activities and underlying mechanisms.
Antitumor Activity
Research indicates that this compound exhibits potent anti-tumor effects by inhibiting specific isoforms of Class I PI3-kinase, particularly the PI3K-a and -β isoforms. This inhibition can lead to reduced cellular proliferation associated with malignant diseases .
Table 1: Summary of Antitumor Activity
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Class I PI3-kinase (PIK3CA) | < 10 | Inhibition of kinase activity leading to decreased cell proliferation |
Antiviral Properties
The compound's antiviral potential has also been explored. It has been tested against various viruses, showing moderate activity against Dengue virus (DENV) and Yellow fever virus (YFV). The structure-activity relationship suggests that specific substitutions enhance antiviral efficacy .
Table 2: Antiviral Efficacy Data
| Virus Type | Compound | EC50 (µM) | Observations |
|---|---|---|---|
| DENV | This compound | 40.70 | Moderate inhibition |
| YFV | This compound | 21.29 | Moderate inhibition |
The primary mechanism of action for the antitumor activity involves the inhibition of the PI3K signaling pathway. This pathway is crucial for regulating cell growth and survival. The selective inhibition of certain isoforms allows for targeted therapeutic strategies with potentially fewer side effects compared to broader-spectrum kinase inhibitors .
Case Studies
Several studies have highlighted the biological effects of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition correlating with increased concentrations of the compound.
- In Vivo Models : Animal models treated with this compound exhibited reduced tumor sizes when compared to control groups, supporting its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
